2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a benzimidazole moiety with a pyrimido[1,2-a]benzimidazole ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but docking studies and molecular dynamics simulations have provided insights into its potential interactions .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide
- 2-ET-1-((2-METHOXYETHYL)AMINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
What sets 2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate apart is its unique combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-14-19(21(26)29-12-11-27-2)20(15-7-6-8-16(13-15)28-3)25-18-10-5-4-9-17(18)24-22(25)23-14/h4-10,13,20H,11-12H2,1-3H3,(H,23,24) |
InChI Key |
HBBPQTHLXKRVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)OCCOC |
Origin of Product |
United States |
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